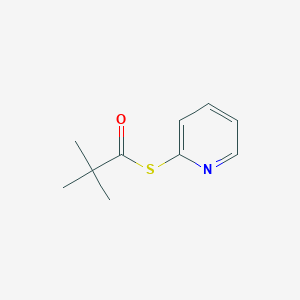

S-Pyridin-2-yl 2,2-dimethylpropanethioate

Description

Structure

3D Structure

Properties

CAS No. |

81357-57-5 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

S-pyridin-2-yl 2,2-dimethylpropanethioate |

InChI |

InChI=1S/C10H13NOS/c1-10(2,3)9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3 |

InChI Key |

XPDBKSMFUVVSAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)SC1=CC=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Preparations for S Pyridin 2 Yl 2,2 Dimethylpropanethioate

Direct Thioesterification Protocols

Direct thioesterification represents the most straightforward approach to synthesizing S-Pyridin-2-yl 2,2-dimethylpropanethioate, typically involving the formation of a bond between a carboxylic acid derivative and a thiol.

Carboxylic Acid Activation and Coupling with 2-Mercaptopyridine (B119420)

The synthesis of thioesters via the condensation of a carboxylic acid and a thiol is a fundamental transformation in organic chemistry. wikipedia.org For the synthesis of this compound, this involves the reaction between 2,2-dimethylpropanoic acid and 2-mercaptopyridine. wikipedia.org However, this reaction does not proceed spontaneously and requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the thiol.

A common strategy involves the use of dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. wikipedia.org This intermediate is then readily attacked by the sulfur atom of 2-mercaptopyridine to yield the desired thioester and a dicyclohexylurea byproduct.

Table 1: Common Activating Agents for Thioesterification

| Activating Agent | Byproduct | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Widely used, but DCU can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Easier purification compared to DCC. |

| Propanephosphonic acid anhydride (B1165640) (T3P) | Phosphate (B84403) salts | Considered a greener coupling reagent. wikipedia.org |

| Triphosgene (B27547) | Carbon dioxide, HCl | Highly efficient, but requires careful handling. orgsyn.org |

The term 'thioesterification' broadly refers to the formation of a thioester functional group. In many biochemical processes, this involves the initial conversion of a carboxylate into a more reactive species like an acyl phosphate before it reacts with a thiol nucleophile. libretexts.org

Catalytic Approaches to Thioester Formation, including Pyridine-Borane Complex Catalysis

Catalytic methods offer an elegant and efficient alternative to stoichiometric activating agents, often leading to higher atom economy and milder reaction conditions. A notable metal-free approach is the use of a 4-bromo pyridine (B92270)–borane complex as a catalyst for the direct coupling of carboxylic acids with thiols. rsc.org This methodology allows for the preparation of a wide array of thioesters with good functional group compatibility. rsc.org

The reaction is typically performed at elevated temperatures (e.g., 140 °C) in a high-boiling solvent like 1,2-dichlorobenzene (B45396) (1,2-DCB) under an inert atmosphere. rsc.org The catalyst loading can be optimized, with studies showing effective conversion using 20-50 mol% of the pyridine-borane complex. rsc.org

Table 2: Representative Conditions for Pyridine-Borane Catalyzed Thioesterification

| Parameter | Condition | Source |

| Catalyst | 4-Bromo pyridine–borane complex | rsc.org |

| Catalyst Loading | 20-50 mol% | rsc.org |

| Substrates | Carboxylic acids, Thiols | rsc.orgrsc.org |

| Solvent | 1,2-Dichlorobenzene (1,2-DCB), m-xylene | rsc.org |

| Temperature | 140 °C | rsc.org |

| Atmosphere | Argon | rsc.org |

Other catalytic systems, such as those based on copper, have also been developed for thioester synthesis, for instance, through the coupling of aldehydes with thiols in water, highlighting a move towards more environmentally benign reaction media. rsc.org

Precursor-Based Synthesis Routes

These routes involve the synthesis of the target molecule from precursors that already contain some of the required structural features, often utilizing powerful activating agents or specialized organometallic reagents.

Utilization of Triphosgene and Related Activating Agents in Thioesterification

Triphosgene, a solid and safer surrogate for the highly toxic phosgene (B1210022) gas, is a powerful activating agent for thioesterification. orgsyn.org It can be used to prepare reactive intermediates from thiols. For example, the reaction of 2-mercaptopyridine with triphosgene in the presence of a base like triethylamine (B128534) yields S,S-di(pyridin-2-yl) carbonodithioate. orgsyn.org This intermediate can then react with a carboxylic acid to form the corresponding S-2-pyridyl thioester. orgsyn.org

The mechanism involves the initial reaction of triphosgene with 2-mercaptopyridine to form a reactive species that can then be used to acylate a carboxylic acid. This approach is highly efficient but requires stringent control of reaction conditions due to the reactivity of triphosgene and its potential to release toxic byproducts. orgsyn.orgnih.gov

Strategies Involving Functionalized Organometallic Reagents, e.g., Organozinc Species

Organometallic reagents, particularly organozinc compounds, offer a versatile platform for carbon-carbon bond formation and can be adapted for thioester synthesis. Organozinc reagents are valued for their relatively low reactivity compared to organolithium or Grignard reagents, which allows for the presence of a wide variety of functional groups. slideshare.net

A plausible precursor-based strategy could involve a palladium-catalyzed cross-coupling reaction. For instance, the Fukuyama coupling reaction involves the coupling of a thioester with an organozinc reagent to form a ketone. wikipedia.org While this is a reaction of a thioester, the reverse—coupling an organozinc species with a suitable acyl donor—is conceptually feasible. A functionalized organozinc reagent, such as 2-pyridylzinc bromide, could potentially react with an activated derivative of 2,2-dimethylpropanoic acid, like the corresponding acid chloride (pivaloyl chloride), in a transition-metal-catalyzed process to form the target thioester. The tolerance of organozinc reagents to functional groups like esters and amides makes them suitable for complex molecular assemblies.

Scalable Synthetic Development and Green Chemistry Principles

The transition from laboratory-scale synthesis to large-scale industrial production necessitates a focus on scalability and sustainability. This involves optimizing reaction conditions and adopting principles of green chemistry to minimize environmental impact.

For the synthesis of this compound, scalability would favor direct, one-pot procedures that minimize intermediate purification steps. The pyridine-borane catalyzed thioesterification has been demonstrated on a gram-scale, indicating its potential for larger-scale applications. rsc.org

The application of green chemistry principles is crucial for modern synthetic chemistry. acs.org Key considerations include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches generally offer higher atom economy than methods using stoichiometric activating agents.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.org The pyridine-borane complex is a prime example of this principle in action for thioester synthesis. rsc.orgrsc.org

Safer Solvents and Auxiliaries : Efforts should be made to use less hazardous solvents. While some methods for thioester synthesis have been developed in water, many still rely on organic solvents like dichloromethane (B109758) or 1,2-dichlorobenzene. orgsyn.orgrsc.orgrsc.org

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. acs.org Direct conversion methods are preferable to multi-step syntheses that may require protecting groups and generate more waste. acs.org

Use of Safer Reagents : Where possible, hazardous reagents should be replaced with safer alternatives. For example, using triphosgene instead of phosgene gas reduces handling risks, and reagents like T3P are considered greener coupling agents. wikipedia.orgorgsyn.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Elucidation of Reactivity Patterns and Mechanistic Pathways of S Pyridin 2 Yl 2,2 Dimethylpropanethioate

Detailed Acyl Transfer Mechanisms

The transfer of the 2,2-dimethylpropanoyl (pivaloyl) group from S-pyridin-2-yl 2,2-dimethylpropanethioate is a cornerstone of its synthetic utility. This process can be initiated by various nucleophiles or catalyzed by transition metals, each following distinct mechanistic pathways.

In nucleophilic acylation, a nucleophile directly attacks the electrophilic carbonyl carbon of the thioester. This addition leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the most stable leaving group. The pyridin-2-thiolate anion is an excellent leaving group due to the ability of the pyridine (B92270) ring to stabilize the negative charge, driving the reaction forward. This process allows for the efficient transfer of the pivaloyl group to nucleophiles such as amines, alcohols, and carbanions. The general mechanism is analogous to the S-acylation of proteins, a reversible post-translational modification crucial in cellular signaling, which proceeds through a two-step "ping-pong" mechanism involving an acyl-enzyme intermediate. nih.govnih.gov

Transition metal catalysis significantly expands the scope of acyl transfer reactions involving pyridyl thioesters. A noteworthy example is the cobalt-catalyzed acylation of organozinc pivalates. semanticscholar.orgnih.gov This methodology provides a robust and functional-group-tolerant route to a diverse range of polyfunctional ketones. semanticscholar.org The thioesters for these reactions can be prepared under mild, neutral conditions directly from the corresponding carboxylic acids, preserving sensitive functional groups within the molecule. nih.govrsc.org

The reaction involves treating S-pyridyl thioesters with (hetero)arylzinc pivalates in the presence of a cobalt catalyst. semanticscholar.org Organozinc pivalates are particularly advantageous due to their enhanced air and moisture stability compared to other organozinc reagents. nih.govnih.gov Mechanistic studies, including radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), suggest the involvement of radical intermediates in the catalytic cycle. semanticscholar.orgresearchgate.net The suppression of product formation in the presence of TEMPO points towards a mechanism that may involve single electron transfer steps, likely proceeding through a Co(I)/Co(II)/Co(III) catalytic cycle. semanticscholar.orgnih.gov A significant advantage of this cobalt-catalyzed system is its ability to perform acylations of α-chiral S-pyridyl esters with very high stereoretention, yielding optically enriched α-chiral ketones. semanticscholar.orgnih.gov

Regioselectivity and Site-Specificity in Reactions

When a substrate possesses multiple nucleophilic sites, the regioselectivity of the acylation reaction becomes a critical consideration. The choice of reaction conditions and the inherent properties of the nucleophile can direct the acyl group to a specific site.

Thioamides are ambident nucleophiles containing both sulfur (S) and nitrogen (N) atoms, each capable of initiating a nucleophilic attack. The acylation of a thioamide can therefore potentially yield an S-acyl or an N-acyl product. The differentiation between these two pathways is governed by several factors, including the hard and soft acid-base (HSAB) principle. The sulfur atom is a soft nucleophile, while the nitrogen atom is a harder nucleophile.

The acyl carbon of this compound is a hard electrophilic center. According to HSAB theory, this would suggest a preference for reaction with the hard nitrogen nucleophile. However, the sulfur atom of a thioamide is generally more nucleophilic than the nitrogen due to the delocalization of the nitrogen lone pair into the C=S bond, which reduces its availability. rsc.org Consequently, the initial attack often occurs at the sulfur atom, leading to an S-acylated intermediate. This intermediate can then potentially rearrange to the more thermodynamically stable N-acyl product. This concept of N→S acyl transfer is a well-explored area in peptide chemistry for the synthesis of peptide thioesters. researchgate.net

The outcome of reactions with multiple competing pathways can often be directed by manipulating the reaction conditions to favor either the kinetic or the thermodynamic product. mdpi.com

Kinetic Control: Under conditions of low temperature and short reaction times, the product that is formed fastest is favored. In the case of thioamide acylation, the attack by the more nucleophilic sulfur atom is typically faster, making the S-acyl product the kinetically favored one. researchgate.net This is because the activation energy for the S-acylation pathway is lower.

Thermodynamic Control: At higher temperatures and with longer reaction times, the system can reach equilibrium, and the most stable product will predominate. The N-acylthioamide is generally more stable than the corresponding S-acyl isomer due to the greater strength of the N-C bond compared to the S-C bond and the formation of a stable amide-like structure. Therefore, under thermodynamic control, the N-acyl product is expected to be the major isomer, potentially formed via rearrangement of the initial kinetic S-acyl product. researchgate.netresearchgate.net

This principle allows for the selective synthesis of one regioisomer over another by careful choice of reaction temperature, time, and catalysts. rsc.org

Investigation of Specific Reaction Classes

The utility of this compound and related pyridyl thioesters is highlighted by their successful application in specific, high-value reaction classes, such as the synthesis of complex ketones.

The cobalt-catalyzed acylation with organozinc pivalates stands out as a particularly powerful application. semanticscholar.orgnih.gov This reaction tolerates a wide array of functional groups on both the thioester and the organozinc reagent, including esters, nitriles, amides, and halides. semanticscholar.org The mild conditions and high yields make it a valuable tool for late-stage functionalization in the synthesis of complex molecules. The table below illustrates the scope of this transformation using various S-pyridyl thioesters and organozinc pivalates. semanticscholar.orgnih.gov

| Thioester Substrate | Organozinc Pivalate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| S-(pyridin-2-yl) cyclohexanecarbothioate | 4-(methoxyphenyl)zinc pivalate | Cyclohexyl(4-methoxyphenyl)methanone | 88 | - |

| S-(pyridin-2-yl) palmitoylthioate | 3,4-(methylenedioxy)phenylzinc pivalate | (3,4-(Methylenedioxy)phenyl)(pentadecyl)methanone | 90 | - |

| S-(pyridin-2-yl)-(S)-N-Boc-proline thioester | 4-(methoxyphenyl)zinc pivalate | (S)-tert-Butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate | 82 | >99 |

| S-(pyridin-2-yl)-(S)-ibuprofen thioester | 4-(cyanophenyl)zinc pivalate | 4-((S)-2-(4-Isobutylphenyl)propanoyl)benzonitrile | 89 | 97 |

| S-(pyridin-2-yl)-(S)-2-methylbutanethioate | 4-(dimethylaminophenyl)zinc pivalate | (S)-1-(4-(Dimethylamino)phenyl)-2-methylbutan-1-one | 84 | 98 |

S-Alkylation and S-Arylation Reactions and Associated Mechanistic Insights

Thioesters, in general, are not typically substrates for direct S-alkylation or S-arylation at the sulfur atom of the thioester functional group, as the sulfur atom is electron-deficient due to resonance with the adjacent carbonyl group. However, the pyridyl moiety introduces a site for potential modification. Reactions analogous to S-arylation have been explored with related sulfur-containing pyridine derivatives. For instance, the arylation of thiols can be achieved under various conditions, and while not a direct reaction on the thioester, it provides insight into the C-S bond formation involving pyridyl systems.

One relevant class of reactions is the chemoselective S-arylation of thiols. For example, 2-sulfonylpyrimidines have been demonstrated as effective agents for the S-arylation of cysteine residues in proteins under mild, metal-free conditions. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electron-deficient pyrimidine (B1678525) ring, displacing the sulfonyl group. The reactivity in such systems can be finely tuned by modifying the substituents on the pyrimidine ring. nih.govchemrxiv.org

While specific studies on the direct S-alkylation or S-arylation of this compound are not extensively documented, the principles of SNAr reactions on activated heterocyclic systems provide a framework for understanding potential synthetic pathways. The pyridyl ring in this compound, being an electron-deficient heterocycle, could potentially undergo nucleophilic attack under specific conditions, although this would likely lead to cleavage of the C-S bond rather than substitution at the sulfur atom itself.

A representative example of S-arylation on a related heterocyclic system is presented in the table below, illustrating the conditions and outcomes of such transformations.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Sulfonylpyrimidine derivative | Glutathione (GSH) | Aqueous buffer, pH 7.0 | S-arylated glutathione | Quantitative |

| Substituted 2-sulfonylpyrimidine | N-acetylcysteine methyl ester (NACME) | Aqueous buffer, pH 7.0 | S-arylated NACME | High |

Transacylation Phenomena and Their Governing Principles

Thioesters are well-regarded as "energy-rich" functional groups, a characteristic that makes them excellent acyl donors in transacylation reactions. nih.gov Their reactivity stems from the reduced resonance stabilization of the C-S bond compared to the C-O bond in esters, which renders the carbonyl carbon more electrophilic. This inherent reactivity allows for efficient acyl transfer to other nucleophiles, such as amines and thiols, often under mild conditions. nih.gov

The reaction with amine nucleophiles to form amides is a particularly important transformation. This process is central to biological systems and has been harnessed in synthetic chemistry, notably in the field of peptide synthesis through a strategy known as native chemical ligation (NCL). nih.gov In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine residue. The initial step is a reversible transthioesterification, followed by an intramolecular S-to-N acyl shift to form a stable amide bond.

The general mechanism for the transacylation of an amine with a thioester, such as this compound, involves the nucleophilic attack of the amine on the thioester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the pyridin-2-ylthiolate acting as a good leaving group, to yield the corresponding amide and 2-mercaptopyridine (B119420).

The table below illustrates the general principle of transacylation with a representative S-pyridin-2-yl alkanethioate.

| Thioester | Nucleophile | Product | Significance |

|---|---|---|---|

| S-Pyridin-2-yl alkanethioate | Primary Amine (R-NH2) | N-Alkyl alkanamide | Amide bond formation |

| S-Pyridin-2-yl alkanethioate | Amino Acid/Peptide | Peptide bond | Peptide synthesis |

Reductive Transformations Involving Thioester Intermediacy

The reduction of thioesters provides access to valuable functional groups such as aldehydes and alcohols. While powerful reducing agents like lithium aluminum hydride can reduce thioesters, milder and more selective methods are often sought in complex molecule synthesis. The conversion of carboxylic acids to aldehydes is a fundamental transformation that can be facilitated by the intermediacy of a thioester.

A notable method for the reduction of S-2-pyridyl thioesters involves a nickel-catalyzed hydrosilylation reaction. researchgate.net This approach allows for the facile reduction of carboxylic acids to aldehydes under mild conditions after their conversion to the corresponding S-2-pyridyl thioester. researchgate.net The reaction employs an air-stable nickel pre-catalyst and a silane (B1218182) as the stoichiometric reductant, demonstrating good functional group tolerance. researchgate.net For instance, aromatic carboxylic acids containing various heterocyclic moieties are well-tolerated in this reduction. researchgate.net

The proposed mechanism likely involves the oxidative addition of the thioester C-S bond to a low-valent nickel species, followed by reaction with the silane and subsequent reductive elimination to afford the aldehyde product. The pyridyl group in the thioester plays a crucial role in activating the C-S bond towards the nickel catalyst.

The following table summarizes the nickel-catalyzed reduction of various S-2-pyridyl thioesters to their corresponding aldehydes, showcasing the scope and efficiency of this transformation.

| Substrate (S-2-Pyridyl Thioester of) | Catalyst | Reductant | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxybenzoic acid | Ni(OTf)2/dppf | PhSiH3 | Toluene | 4-Methoxybenzaldehyde | 85 |

| Benzoic acid | Ni(OTf)2/dppf | PhSiH3 | Toluene | Benzaldehyde | 80 |

| 4-Chlorobenzoic acid | Ni(OTf)2/dppf | PhSiH3 | Toluene | 4-Chlorobenzaldehyde | 90 |

| Thiophene-2-carboxylic acid | Ni(OTf)2/dppf | PhSiH3 | Toluene | Thiophene-2-carbaldehyde | 75 |

Strategic Applications As a Reagent and Building Block in Complex Organic Synthesis

Design and Implementation in Selective Functional Group Manipulations

The reactivity of the thioester group in S-pyridin-2-yl 2,2-dimethylpropanethioate, modulated by the electronic properties of the pyridine (B92270) ring, allows for its application in highly selective chemical transformations. This has proven particularly advantageous in the alkoxycarbonylation of amines and the activation of carboxylic acids for subsequent reactions.

Researchers have developed O-alkyl S-(pyridin-2-yl)carbonothiolates as highly nitrogen-selective reagents for the alkoxycarbonylation of amino groups. organic-chemistry.org These reagents offer a practical and efficient method for protecting amino functionalities, even in the presence of other reactive groups like hydroxyls. The reaction proceeds smoothly at room temperature in the air, providing good yields of the N-protected products. organic-chemistry.org This method is particularly useful for the selective protection of amino groups in complex and biologically active molecules, such as glucosamine. organic-chemistry.org The stability of these reagents in alcoholic solvents also permits the protection of polar amines that are not soluble in common organic solvents. organic-chemistry.org This approach presents a reliable alternative to traditional reagents like chloroformates, especially in the later stages of natural product synthesis. organic-chemistry.org

Table 1: Examples of N-Selective Alkoxycarbonylation

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | FmocSPy | N-Fmoc-benzylamine | 95 |

| Phenylalaninol | FmocSPy | N-Fmoc-phenylalaninol | 98 |

| Valinol | TrocSPy | N-Troc-valinol | 96 |

| Prolinol | TrocSPy | N-Troc-prolinol | 99 |

The activation of carboxylic acids is a fundamental transformation in organic synthesis. A method utilizing S,S-di(pyridin-2-yl) carbonodithioate (DPDTC) allows for the conversion of carboxylic acids into their corresponding S-2-pyridyl thioesters. orgsyn.org These activated intermediates can then be used in situ for various downstream reactions, most notably reductions to alcohols. orgsyn.org This one-pot process, typically employing sodium borohydride (B1222165) in an environmentally friendly medium like 95% ethanol/water, is highly tolerant of a wide range of functional groups. orgsyn.org This technology provides a greener and safer alternative to traditionally harsh reducing agents like lithium aluminum hydride (LAH) and diisobutylaluminium hydride (DIBAL-H), which are often hazardous, especially on a larger scale. orgsyn.org The broad substrate scope, encompassing both aliphatic and aromatic carboxylic acids, including heteroaromatic and biologically active molecules, highlights the versatility of this method for late-stage functionalization in medicinal chemistry. orgsyn.org

Role in Advanced Prodrug Design Methodologies

The unique properties of this compound and related thioesters have been exploited in the design of innovative prodrugs. These strategies aim to improve the pharmacokinetic properties of parent drugs, particularly their oral bioavailability, by masking charged or polar functional groups.

The S-acyl-2-thioethyl (SATE) prodrug strategy involves the use of thioester linkages to temporarily protect phosphonate (B1237965) groups. This approach has been successfully applied to enhance the oral bioavailability of antiviral agents like 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). nih.gov In this methodology, bis(S-acyl-2-thioethyl) ester derivatives of PMEA are synthesized. These SATE moieties are designed to be cleaved by carboxyesterases in the body, releasing the active drug. nih.gov Notably, the bis(tBu-SATE)PMEA derivative has demonstrated enhanced stability in human gastric juice and serum compared to other prodrugs like the bis(pivaloyloxymethyl) (POM) derivative, making it a promising candidate for further development. nih.gov

Phosphonates are crucial functional groups in many biologically active compounds but their charged nature often limits their cell permeability. nih.gov Prodrug strategies involving thioester linkages provide a means to mask the negative charges of phosphate (B84403) and phosphonate groups, thereby improving their ability to cross cell membranes. The SATE prodrugs are a prime example of this approach, where the thioester-linked protecting groups are enzymatically cleaved intracellularly to release the active phosphonate-containing drug. nih.gov This strategy has been a key area of research for improving the delivery of acyclic nucleoside phosphonates, a class of potent antiviral drugs. nih.gov

Integration into the Synthesis of Biologically Relevant Chemical Entities (excluding clinical data)

The pyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.govmdpi.com Thioalkyl derivatives of pyridine, in particular, have been synthesized and evaluated for a range of biological activities. nih.gov The versatility of the pyridine ring allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. mdpi.com For instance, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been designed and synthesized, showing promising anti-fibrotic activities. mdpi.com Furthermore, various pyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents. nih.govresearchgate.net The synthesis of these complex molecules often relies on the strategic incorporation of pyridine-containing building blocks, highlighting the importance of reagents like this compound in constructing these intricate chemical architectures. nih.govmdpi.com

Precursor in Heterocyclic Scaffold Construction and Modification

S-(2-pyridyl) thioesters, the class of compounds to which this compound belongs, serve as highly effective acylating agents for the construction and functionalization of heterocyclic systems. nih.govnih.gov A significant application is in the selective mono-acylation of meso-substituted dipyrromethanes. nih.govresearchgate.net This reaction is a crucial step in the synthesis of low-symmetry multifunctional tetrapyrroles, such as porphyrins, which are challenging to produce through traditional mixed aldehyde condensation methods. nih.gov

The use of S-(2-pyridyl) benzothioesters allows for the controlled introduction of a single acyl group onto the dipyrromethane core, avoiding the formation of diacylated byproducts that often complicate similar reactions using more reactive acyl chlorides. nih.gov This selectivity highlights the tuned reactivity of the 2-pyridyl thioester moiety, establishing it as a key building block for creating complex, functional heterocyclic scaffolds. nih.govnih.govresearchgate.net

Table 1: Application of S-(2-Pyridyl) Thioesters in Heterocyclic Synthesis

| Precursor | Reagent | Product | Application | Source(s) |

|---|---|---|---|---|

| meso-Aryl dipyrromethane | S-(2-Pyridyl) benzothioester | Monoacyl-dipyrromethane | Synthesis of multifunctional tetrapyrroles | nih.gov |

Development of Chiral Ligands and Catalysts, e.g., Pyridinooxazoline (PyOx) Derivatives

Pyridinooxazoline (PyOx) ligands are a critical class of C1-symmetric chiral ligands that have demonstrated broad utility in asymmetric catalysis. nih.gov These bidentate ligands, which feature a pyridine ring linked to a chiral oxazoline (B21484) moiety, are effective in stabilizing open-shell organometallic intermediates and can create a "push-pull" electronic effect that facilitates key catalytic steps like oxidative addition and reductive elimination. nih.gov

The synthesis of PyOx ligands typically involves the condensation of a pyridine-2-carboxylic acid derivative with a chiral β-amino alcohol, followed by cyclization. For instance, chiral pyridine-2,6-bisoxazolines (Pybox), a related class of tridentate ligands, are prepared from precursors like l-homophenylalanine (B555022) which is first reduced to the corresponding amino alcohol and then coupled with a pyridine derivative. nih.gov While this compound is not a direct precursor in the most common documented routes, its nature as an activated form of a carboxylic acid provides a potential, albeit indirect, pathway. Thioesters can be readily converted into amides—the key intermediates in PyOx synthesis—by reaction with amines. This positions 2-pyridyl thioesters as plausible starting materials for accessing the necessary building blocks for chiral ligand development.

Contributions to Organometallic Reaction Development and Cross-Coupling Strategies

The S-(pyridin-2-yl) thioester functional group has made significant contributions to the development of novel organometallic reactions, particularly in the realm of carbon-carbon bond formation. researchgate.net These compounds serve as effective electrophilic partners in various cross-coupling strategies due to the ability of the 2-pyridyl group to activate the C–S bond toward transition metals. wikipedia.orgorganic-chemistry.org

One of the most notable applications is in the Liebeskind–Srogl cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed, copper(I)-mediated reaction allows for the coupling of thioesters with boronic acids to generate ketones under neutral, base-free conditions. organic-chemistry.org The reaction is mechanistically distinct from traditional Suzuki-Miyaura couplings and provides a powerful method for synthesizing highly functionalized and base-sensitive ketones. organic-chemistry.org The process involves the oxidative insertion of a palladium(0) complex into the thioester's carbon-sulfur bond, followed by transmetalation from the boronic acid, facilitated by a copper(I) carboxylate co-catalyst. wikipedia.orgorganic-chemistry.org

In addition to palladium-catalyzed reactions, S-(2-pyridyl) thioesters react efficiently with other organometallic reagents. Treatment with Grignard reagents, for example, provides a straightforward and high-yielding route to ketones. researchgate.net These transformations underscore the value of S-pyridin-2-yl thioesters as versatile electrophiles in constructing C-C bonds, expanding the toolbox for modern synthetic organic chemistry.

Table 2: Organometallic Reactions Utilizing S-(2-Pyridyl) Thioesters

| Reaction Name | Coupling Partners | Catalyst/Mediator | Product | Key Features | Source(s) |

|---|---|---|---|---|---|

| Liebeskind–Srogl Coupling | Thioester + Boronic Acid | Pd(0), Cu(I) | Ketone | Mild, base-free conditions; broad substrate scope | wikipedia.orgorganic-chemistry.org |

| Grignard Reaction | S-(2-Pyridyl) thioate + Grignard Reagent | N/A | Ketone | High yields, direct ketone synthesis | researchgate.net |

Theoretical and Computational Chemistry Approaches for S Pyridin 2 Yl 2,2 Dimethylpropanethioate Systems

Electronic Structure and Reactivity Profiling

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational methods such as Density Functional Theory (DFT) are instrumental in this regard, allowing for the detailed analysis of molecular orbitals and charge distributions.

Frontier Molecular Orbital (FMO) Analysis in Reaction Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical information about the molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions.

The HOMO represents the region of the molecule most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For S-Pyridin-2-yl 2,2-dimethylpropanethioate, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. This would reveal the most probable sites for electrophilic and nucleophilic interactions. For instance, the analysis might indicate that the HOMO is localized on the sulfur atom of the thioester group, suggesting its role as a primary site for electrophilic attack. The LUMO, on the other hand, might be distributed over the pyridine (B92270) ring, indicating its susceptibility to nucleophilic addition.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| LUMO | -1.5 | Pyridine Ring (C, N atoms) | Susceptible to Nucleophilic Attack |

| HOMO | -6.8 | Thioester (S, O atoms) | Susceptible to Electrophilic Attack |

| HOMO-LUMO Gap | 5.3 | - | Indicator of Chemical Stability |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the public domain.

Computational Determination of Charge Distribution and Bond Orders

The distribution of electron density within a molecule is not uniform and plays a crucial role in determining its physical and chemical properties. Computational methods can calculate the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly employed for this purpose.

These calculations would likely reveal a significant partial positive charge on the carbonyl carbon of the thioester group in this compound, making it a prime target for nucleophiles. The nitrogen atom in the pyridine ring would be expected to carry a partial negative charge, influencing its basicity and interaction with electrophiles.

Bond order analysis, another output of computational studies, quantifies the number of chemical bonds between two atoms. This information is valuable for understanding bond strengths and the potential for bond cleavage during a chemical reaction. For example, the bond order of the C-S bond in the thioester linkage could be calculated to assess its relative strength and susceptibility to hydrolysis.

Mechanistic Pathway Elucidation via Advanced Computational Modeling

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to elucidate detailed reaction mechanisms. For this compound, this could be applied to reactions such as its hydrolysis or its reaction with various nucleophiles and electrophiles.

Advanced computational modeling can identify the lowest energy pathway for a given reaction, providing insights into the reaction kinetics and the structure of the transition state. This information is crucial for understanding how the reaction proceeds and for designing catalysts or modifying reaction conditions to favor a desired outcome.

Conformational Analysis and Investigation of Molecular Dynamics

Molecules are not static entities but are in constant motion, with various parts rotating around single bonds. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and determining their relative energies. For this compound, rotation around the C-S and C-C bonds would lead to different conformers. Computational methods can be used to perform a systematic search for these conformers and calculate their relative stabilities.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility and how it interacts with its environment, such as a solvent. This can reveal the most populated conformations in solution and the energy barriers between them.

Prediction of Spectroscopic Properties to Aid Mechanistic Interpretation (e.g., Theoretical Absorption Spectra)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound or to interpret experimental observations. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the theoretical UV-Vis absorption spectrum.

The predicted spectrum for this compound would show the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This theoretical data can aid in the assignment of experimental spectral bands and provide insights into the electronic structure of the molecule. For instance, the calculations might predict a π → π* transition associated with the pyridine ring and an n → π* transition associated with the carbonyl group of the thioester.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value | Associated Structural Feature |

| UV-Vis (TD-DFT) | λmax 1 | ~260 nm | π → π* transition (Pyridine ring) |

| UV-Vis (TD-DFT) | λmax 2 | ~310 nm | n → π* transition (Carbonyl group) |

| IR | Carbonyl Stretch (νC=O) | ~1680 cm⁻¹ | Thioester C=O bond |

| ¹³C NMR | Carbonyl Carbon (δC) | ~195 ppm | Thioester Carbonyl Carbon |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the public domain.

Advanced Analytical Methodologies for In Depth Characterization and Mechanistic Studies of S Pyridin 2 Yl 2,2 Dimethylpropanethioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of S-Pyridin-2-yl 2,2-dimethylpropanethioate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution.

In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns in the aromatic region. The pivaloyl group would be identified by a distinct singlet in the aliphatic region, corresponding to the nine equivalent protons of the tert-butyl group. The precise chemical shifts are influenced by the solvent and the electronic effects of the thioester and pyridine functionalities.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, confirming the structural assignment. For instance, an HMBC experiment would show correlations between the carbonyl carbon of the thioester and the protons of the pivaloyl group, as well as with the protons on the pyridine ring adjacent to the sulfur atom.

Furthermore, NMR is a powerful technique for stereochemical analysis, particularly if chiral centers were present in the molecule. nih.gov For mechanistic studies of the synthesis of this compound, NMR can be used to monitor the progress of the reaction, identify intermediates, and determine reaction kinetics by observing the change in signal intensities of reactants and products over time. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on known chemical shift values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~150.0 |

| Pyridine C3 | ~7.3-7.5 (ddd) | ~122.0 |

| Pyridine C4 | ~7.7-7.9 (td) | ~137.0 |

| Pyridine C5 | ~7.2-7.4 (ddd) | ~121.0 |

| Pyridine C6 | ~8.5-8.7 (ddd) | ~150.0 |

| Thioester C=O | - | ~195.0 |

| Pivaloyl C(CH₃)₃ | - | ~45.0 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Polymorphism Studies

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and torsional angles. This technique is unparalleled for the unambiguous determination of absolute stereochemistry in chiral molecules.

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is critical as different polymorphs can exhibit distinct physical properties. X-ray crystallography can identify and characterize these different forms. For this compound, variations in crystallization conditions could potentially lead to different polymorphs, each with a unique packing arrangement of the molecules in the crystal lattice.

Table 2: Crystallographic Data for Analogous S-(pyridin-2-yl) Benzothioates Data from Acta Crystallographica Section E: Crystallographic Communications, 2023, 79(Pt 3), 157-162. nih.gov

| Compound | S-(pyridin-2-yl) 4-nitrobenzothioate | S-(pyridin-2-yl) 4-methylbenzothioate | S-(pyridin-2-yl) 4-methoxybenzothioate |

|---|---|---|---|

| Formula | C₁₂H₈N₂O₃S | C₁₃H₁₁NOS | C₁₃H₁₁NO₂S |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |

| Z | 4 | 4 | 4 |

| Dominant Interactions | π-π stacking, C-H···O | π-π stacking, C-H···N | C-H···O, C-H···N |

Mass Spectrometry for Reaction Monitoring, Isotopic Labeling, and Complex Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

The fragmentation pattern of the molecule under electron ionization (EI) or other ionization techniques provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the thioester bond. The mass spectral fragmentation of pyridine thiocarboxylic acid esters often involves complex rearrangements. tandfonline.com Key fragmentation pathways for this compound would likely include the loss of the pivaloyl group to form a pyridinethiolate radical cation, and cleavage of the C-S bond to generate a pivaloyl cation and a pyridinethiol radical.

Isotopic labeling is a powerful method used in conjunction with mass spectrometry to elucidate reaction mechanisms and fragmentation pathways. wikipedia.org For example, by synthesizing this compound with a ¹³C-labeled carbonyl group, the fate of the carbonyl carbon during fragmentation can be tracked, confirming the proposed fragmentation mechanisms. Similarly, using a deuterated pivaloyl group would help to distinguish between different fragmentation pathways. In reaction monitoring, mass spectrometry can be used to identify and quantify reactants, intermediates, and products in a complex reaction mixture.

Table 3: Predicted Key Mass Fragments for this compound This table is predictive and based on established fragmentation patterns of thioesters and pyridine derivatives.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 195 | Molecular Ion |

| [M - C(CH₃)₃]⁺ | 138 | Loss of tert-butyl radical |

| [C₅H₄NS]⁺ | 110 | Pyridinethiolate cation |

| [C(CH₃)₃CO]⁺ | 85 | Pivaloyl cation |

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Intermediate Detection

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions as they occur, without the need for sample extraction. aiche.orgnih.gov These non-destructive methods provide valuable kinetic and mechanistic information.

In the synthesis of this compound, in-situ FTIR spectroscopy can be used to follow the reaction progress by monitoring the disappearance of the characteristic vibrational bands of the reactants (e.g., the S-H stretch of 2-mercaptopyridine (B119420) or the C=O stretch of pivaloyl chloride) and the appearance of the thioester carbonyl band of the product. The thioester carbonyl stretching frequency is typically observed in the region of 1650-1725 cm⁻¹.

Raman spectroscopy offers complementary information and is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. rsc.org The C=O stretch of the thioester is also Raman active. Furthermore, Raman spectroscopy can provide information about the pyridine ring vibrations, which may shift upon formation of the thioester. researchgate.netaps.org By tracking the intensity of these characteristic bands over time, a concentration profile for each species can be generated, from which reaction rates and kinetic parameters can be determined. These techniques are also capable of detecting transient intermediates that may not be observable by offline methods.

Table 4: Key Vibrational Frequencies for In-situ Monitoring of this compound Synthesis This table is predictive and based on typical vibrational frequencies for the functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Thiol (reactant) | S-H stretch | 2550-2600 | FTIR, Raman |

| Acid Chloride (reactant) | C=O stretch | 1770-1815 | FTIR, Raman |

| Thioester (product) | C=O stretch | 1650-1725 | FTIR, Raman |

Emerging Research Directions and Future Prospects for S Pyridin 2 Yl 2,2 Dimethylpropanethioate

Development of Novel Catalytic Systems Employing Thioester Activation

The activation of thioesters is a cornerstone of many biochemical and synthetic transformations. In the context of S-pyridin-2-yl 2,2-dimethylpropanethioate, the pyridin-2-yl group plays a crucial role. It can act as a coordinating ligand for a metal catalyst, bringing the reactive center into close proximity with the thioester bond. This intramolecular assistance can facilitate catalytic cycles, lower activation energies, and enhance selectivity.

Future research is directed towards designing novel catalytic systems that exploit this feature. For instance, palladium-catalyzed decarbonylative coupling reactions, where the thioester serves as a source of an acyl group, could be rendered more efficient. rsc.org The coordination of the pyridine (B92270) nitrogen to the palladium center could stabilize key intermediates and promote challenging cross-coupling reactions.

Table 1: Potential Catalytic Applications of this compound

| Catalytic Transformation | Role of this compound | Potential Advantages |

| Acylative Cross-Coupling | Acylating agent | Enhanced reactivity and selectivity through intramolecular coordination. |

| Decarbonylative Thioetherification | Dual-role reagent (acyl activator and sulfur source) | Access to novel thioether synthesis pathways. rsc.org |

| C-H Acylation | Acyl radical precursor | Site-selective functionalization of complex molecules. acs.org |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. flinders.edu.au The synthesis and application of thioesters are increasingly being adapted to flow environments. mdpi.com Enzymatic synthesis of thioesters in continuous-flow microreactors has demonstrated higher efficiency and shorter reaction times compared to batch methods. mdpi.comnih.gov

Exploration of Photoredox and Radical Chemistry Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. acs.org Thioesters have been successfully employed as precursors for acyl radicals in photoredox-catalyzed reactions. rsc.org This opens up new possibilities for the application of this compound in radical-mediated transformations.

The pyridin-2-yl group can also play a role in these pathways. Pyridinium salts can be activated by photoredox catalysts to generate radicals, which can then participate in C-H functionalization reactions. acs.org Research into the photophysical properties of this compound and its derivatives could lead to the development of novel photo-responsive reagents. The generation of thiyl radicals from related pyridine-based sulfur compounds has been shown to be a versatile method for initiating cyclization reactions. nih.gov

Table 2: Comparison of Radical Generation Methods from Thioesters

| Method | Conditions | Advantages | Potential Application for this compound |

| Photoredox Catalysis | Visible light, photocatalyst | Mild reaction conditions, high functional group tolerance. rsc.org | Generation of pivaloyl radicals for addition to alkenes or arenes. |

| Thermal Initiation | High temperature | Simple setup | Limited by the thermal stability of the molecule. |

| Chemical Initiators | Radical initiators (e.g., AIBN) | Well-established methods | Potential for side reactions and purification challenges. |

Design of New Reagents and Methodologies Based on Thioester Reactivity

The inherent reactivity of the thioester bond in this compound makes it a valuable building block for the design of new reagents. The pyridin-2-yl group can be modified to tune the electronic properties and reactivity of the thioester. For example, the introduction of electron-withdrawing or -donating groups on the pyridine ring can modulate its ability to activate the thioester for nucleophilic attack.

Furthermore, this thioester can serve as a precursor for the synthesis of other valuable compounds. For instance, it can be used in the synthesis of ketones by reaction with organometallic reagents. The 2-mercaptopyridine (B119420) leaving group is generally mild and can be easily removed from the reaction mixture. This versatility allows for the development of new synthetic methodologies for the construction of complex molecular architectures. researchgate.net

Potential in Advanced Materials Science and Supramolecular Chemistry

Pyridine-based ligands are widely used in supramolecular chemistry and materials science due to their ability to coordinate with metal ions and participate in non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The incorporation of a thioester functionality onto a pyridine scaffold, as in this compound, introduces a new dimension for the design of functional materials.

The sulfur atom can also participate in coordination to metal centers or act as a hydrogen bond acceptor. The pivaloyl group, with its bulky tert-butyl substituent, can influence the solid-state packing and self-assembly of molecules containing this fragment. Future research may explore the use of this compound or its derivatives as building blocks for the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies with interesting photophysical or catalytic properties. rsc.org

Q & A

Q. What are the recommended synthetic routes for S-Pyridin-2-yl 2,2-dimethylpropanethioate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or thioesterification. For example, sodium pyridine-2-thiolate may react with 2,2-dimethylpropanoyl chloride under anhydrous conditions. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and solvent choice (e.g., THF or dichloromethane for improved solubility). Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm the thioester linkage (e.g., carbonyl carbon shift at ~200 ppm) and pyridinyl proton environments (distinct splitting patterns).

- FT-IR : Stretching vibrations for C=O (~1680–1720 cm) and C-S (~700–750 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can impurities in synthesized batches be identified and quantified?

HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Impurities like unreacted pyridine-2-thiol or residual solvents (e.g., THF) can be detected via GC-MS. Reference standards (e.g., USP/EP guidelines for related pyridinyl thioesters) aid in calibration .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular geometry predictions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for determining bond lengths, angles, and torsional conformations. For example, discrepancies between DFT-calculated and observed C-S bond lengths (~1.68 Å vs. ~1.70 Å experimentally) highlight the need for empirical validation. Twinning or disorder in crystals may require alternative refinement strategies (e.g., using TWIN/BASF in SHELX) .

Q. What experimental and computational approaches reconcile contradictory reactivity data in thioester derivatives?

Case studies on analogous compounds (e.g., S-pyridin-2-yl 3-phenylpropanethioate) show that solvent polarity and steric effects significantly influence hydrolysis rates. Hybrid QM/MM simulations can model transition states, while kinetic studies (e.g., pseudo-first-order rate constants under varying pH) validate computational predictions .

Q. How can solvent effects on NMR chemical shifts be systematically analyzed?

Prepare solutions in deuterated solvents (DMSO-d6, CDCl3, etc.) and compare shifts with computational solvent models (e.g., COSMO-RS). For instance, pyridinyl proton deshielding in polar solvents correlates with increased hydrogen bonding. Tabulate deviations >0.1 ppm to identify solvent-specific artifacts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.